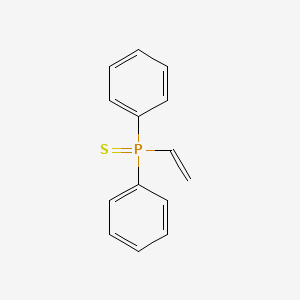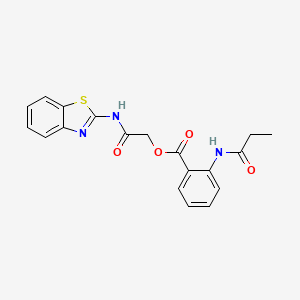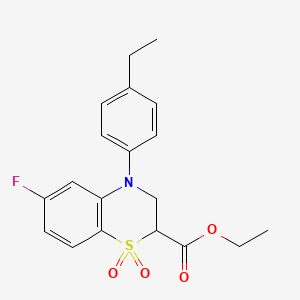
Diphenyl(vinyl)phosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(vinyl)phosphine sulfide is an organophosphorus compound with the molecular formula C14H13PS It is characterized by the presence of a phosphine sulfide group attached to a vinyl group and two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(vinyl)phosphine sulfide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with vinyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of organometallic reagents to facilitate the formation of the phosphine sulfide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(vinyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenyl(vinyl)phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include diphenyl(vinyl)phosphine oxide, diphenyl(vinyl)phosphine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenyl(vinyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of diphenyl(vinyl)phosphine sulfide involves its interaction with molecular targets through its phosphine sulfide group. This group can form stable complexes with transition metals, facilitating various catalytic processes. The vinyl group also allows for further functionalization, enhancing its versatility in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diphenyl(vinyl)phosphine sulfide include:
- Diphenylphosphine oxide
- Diphenylphosphine
- Vinylphosphine sulfide
Uniqueness
What sets this compound apart is its combination of a phosphine sulfide group with a vinyl group, providing unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
21776-15-8 |
|---|---|
Fórmula molecular |
C14H13PS |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
ethenyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
Clave InChI |
YMLFJHWXBRPAPG-UHFFFAOYSA-N |
SMILES canónico |
C=CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide](/img/structure/B15154770.png)
![ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15154784.png)

![2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
![1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B15154790.png)
![1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B15154799.png)
![3-[(4-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B15154806.png)
![4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
![Propyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154833.png)
![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)
